N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
This compound features a 5,6-dihydro-1,4-oxathiine ring, a bicyclic structure containing sulfur and oxygen, substituted at position 3 with a phenyl group and at position 2 with a carboxamide-linked ethyl chain bearing dimethylamino and furan-2-yl moieties. The oxathiine scaffold is structurally distinct from common heterocycles like quinoline or morpholine, offering unique electronic and steric properties .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-21(2)15(16-9-6-10-23-16)13-20-19(22)17-18(25-12-11-24-17)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) |
InChI Key |
CMQMHICURGBOGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(SCCO1)C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.
Construction of the oxathiine ring: This can be done through a cyclization reaction involving a thiol and an epoxide or halohydrin.
Coupling of the furan and oxathiine rings: This step may involve a condensation reaction between the two ring systems, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxathiine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxathiine ring may yield dihydro or tetrahydro derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Bioactivity
- Furan vs. Quinoline: The target’s furan substituent may favor interactions with aromatic residues in enzymes or receptors, whereas quinoline-based analogs () could intercalate into DNA or inhibit topoisomerases .
- Dimethylamino vs.
- Oxathiine vs. Morpholine : The sulfur atom in the oxathiine ring may confer metabolic stability compared to morpholine-containing analogs, which are prone to oxidation .
Pharmacological Potential
- The target compound’s hybrid structure combines features of anti-infective oxathiines () and neuroactive dimethylaminoethyl moieties ().
- Compared to ranitidine analogs (), the absence of a sulphanyl group may reduce gastrointestinal targeting but improve systemic availability.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| InChI Key | CMQMHICURGBOGE-UHFFFAOYSA-N |
This compound features a furan ring, a dimethylamino group, and an oxathiine ring, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances its lipophilicity, potentially improving cell membrane permeability and facilitating interaction with biological targets.
The exact mechanism of action remains to be fully elucidated but may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors or other signaling pathways.
- Nucleic Acid Binding : Potentially influencing gene expression through interaction with DNA or RNA.
Biological Assays and Findings
Preliminary studies indicate that this compound exhibits significant biological activities:
-
Anti-Cancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- A study reported a dose-dependent reduction in cell viability in breast cancer cells (MCF-7) after treatment with the compound.
-
Anti-inflammatory Effects :
- The compound demonstrated the ability to reduce pro-inflammatory cytokines in macrophage cultures, suggesting potential use in inflammatory diseases.
-
Neuroprotective Properties :
- Research indicates potential neuroprotective effects against oxidative stress in neuronal cell lines, which may be beneficial for neurodegenerative conditions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Breast Cancer Model :
- In a study involving MCF-7 cells treated with varying concentrations of the compound, researchers observed significant apoptosis and cell cycle arrest at G0/G1 phase, indicating its potential as an anti-cancer agent.
-
Inflammatory Disease Model :
- In animal models of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
